Trimethylene borate

Description

Properties

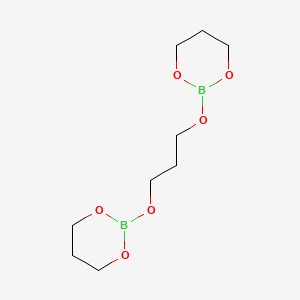

IUPAC Name |

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHHPNJQSIEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)OCCCOB2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943167 | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-35-5 | |

| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Trimethyl Borate

This guide provides a comprehensive technical overview of trimethyl borate, B(OCH₃)₃, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to explore the underlying principles governing its structure, reactivity, and application, offering field-proven insights into its use in modern chemical synthesis.

Introduction: The Quintessential Borate Ester

Trimethyl borate (TMB), also known as trimethoxyborane, is the simplest and most fundamental of the borate esters.[1] It is a colorless, volatile, and highly flammable liquid with a characteristic faint odor.[2] Its significance in the chemical sciences stems from its role as a versatile reagent and intermediate, most notably as a primary precursor for the synthesis of boronic acids, which are indispensable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] Furthermore, it serves as a key starting material in the industrial production of sodium borohydride, a widely used reducing agent.[4] This guide will delve into the core chemical and physical properties of TMB, elucidating the relationship between its electronic structure and its broad utility in synthetic chemistry.

Molecular Structure and Bonding: The Foundation of Reactivity

The chemical behavior of trimethyl borate is a direct consequence of its unique molecular architecture. Understanding its structure provides the causal framework for its reactivity profile, particularly its Lewis acidity and susceptibility to hydrolysis.

Molecular Geometry and Hybridization

Trimethyl borate possesses a trigonal planar geometry around the central boron atom, with O-B-O bond angles of approximately 120°.[5] This geometry arises from the sp² hybridization of the boron atom, which leaves a vacant p-orbital perpendicular to the molecular plane. This electron deficiency at the boron center is a defining feature of TMB and the primary driver of its Lewis acidic character.[6]

The Nature of the Boron-Oxygen Bond

The B-O bonds in trimethyl borate are covalent and exhibit partial double bond character. This is due to the delocalization of lone pair electrons from the oxygen atoms into the vacant p-orbital of the boron atom (pπ-pπ interaction). This back-bonding strengthens and shortens the B-O bonds, influencing the overall stability and electronic properties of the molecule. However, despite this electron donation from the oxygen atoms, the boron center remains electrophilic and susceptible to nucleophilic attack.

Diagram: Molecular Structure of Trimethyl Borate

Caption: Molecular structure of trimethyl borate illustrating its trigonal planar geometry.

Chemical Properties and Reactivity

The chemical properties of trimethyl borate are dominated by the electrophilic nature of the boron atom and the polarity of the B-O bonds.

Lewis Acidity

As a consequence of its electron-deficient boron center, trimethyl borate is a weak Lewis acid.[4][7] It can accept a pair of electrons from a Lewis base, forming a tetrahedral adduct. This property is crucial in many of its applications, including its use as a catalyst or catalyst promoter in certain organic reactions.[8] The Lewis acidity is influenced by the electron-donating methoxy groups; while they engage in back-bonding, they also exert an inductive effect that modulates the overall electrophilicity of the boron atom.[6]

Hydrolysis

Trimethyl borate is highly susceptible to hydrolysis, reacting readily with water to form boric acid and methanol.[1] This reaction is a classic example of nucleophilic attack on the boron atom by a water molecule.

Reaction Scheme: B(OCH₃)₃ + 3H₂O → B(OH)₃ + 3CH₃OH

This moisture sensitivity necessitates that trimethyl borate be handled and stored under anhydrous conditions to maintain its integrity.[5]

Transesterification

Trimethyl borate can undergo transesterification reactions with other alcohols, exchanging its methoxy groups. This process is typically catalyzed by an acid or a base and is driven by the removal of the more volatile alcohol (in this case, methanol) to shift the equilibrium.

Reaction with Organometallic Reagents

A cornerstone of its utility in organic synthesis is its reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li).[7] This reaction forms the basis for the synthesis of boronic acids and their esters.[3] The nucleophilic carbon of the organometallic reagent attacks the electrophilic boron atom, displacing one of the methoxy groups. Subsequent workup with aqueous acid leads to the formation of the corresponding boronic acid (RB(OH)₂).[3]

Synthesis of Trimethyl Borate

The most common and industrially viable method for the synthesis of trimethyl borate is the acid-catalyzed esterification of boric acid with methanol.[1]

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize trimethyl borate from boric acid and methanol.

Materials:

-

Boric acid (H₃BO₃)

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Distillation apparatus

Procedure:

-

Combine boric acid and an excess of anhydrous methanol in a round-bottom flask equipped with a distillation head.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux. The trimethyl borate-methanol azeotrope will begin to distill.[1]

-

Collect the distillate. The azeotrope consists of approximately 75% trimethyl borate and 25% methanol.[1]

-

For the isolation of pure trimethyl borate, further purification steps, such as extractive distillation or chemical separation of the methanol, are required.

Causality of Experimental Choices:

-

Excess Methanol: The use of excess methanol shifts the reaction equilibrium towards the formation of the trimethyl borate product, in accordance with Le Chatelier's principle.

-

Sulfuric Acid Catalyst: The strong acid protonates the hydroxyl groups of boric acid, making them better leaving groups (water) and thus facilitating nucleophilic attack by methanol.[9][10]

-

Distillation: The continuous removal of the trimethyl borate-methanol azeotrope from the reaction mixture also drives the equilibrium towards the products.

Diagram: Synthesis Workflow of Trimethyl Borate

Caption: A typical workflow for the synthesis of trimethyl borate via acid-catalyzed esterification.

Applications in Drug Development and Organic Synthesis

The utility of trimethyl borate in the pharmaceutical and chemical industries is extensive, primarily revolving around its role as a precursor to other valuable boron-containing compounds.

Synthesis of Boronic Acids for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. A key component of this reaction is the use of boronic acids as coupling partners. Trimethyl borate is a widely used starting material for the synthesis of these boronic acids.[3] The reaction with a Grignard or organolithium reagent, followed by acidic hydrolysis, provides a straightforward and high-yielding route to a diverse array of boronic acids.[4] These boronic acids are then used in the synthesis of complex organic molecules, including many active pharmaceutical ingredients.[5] Trimethyl borate is also known to enhance reaction rates in certain Suzuki-Miyaura couplings by solubilizing boronate complexes and mitigating catalyst poisoning.[11][12]

Precursor to Sodium Borohydride

Trimethyl borate is a critical intermediate in the Brown-Schlesinger process for the industrial production of sodium borohydride (NaBH₄).[4] The process involves the reaction of trimethyl borate with sodium hydride at elevated temperatures.

Reaction Scheme: 4NaH + B(OCH₃)₃ → NaBH₄ + 3NaOCH₃

Other Applications

Beyond its major roles, trimethyl borate also finds application as:

-

A flame retardant for textiles.[5]

-

A flux in soldering and brazing.[4]

-

A catalyst in certain organic reactions.[8]

-

An additive in some polymers.[4]

Spectroscopic Characterization

The structure and purity of trimethyl borate are routinely confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of trimethyl borate is very simple, exhibiting a single sharp singlet corresponding to the nine equivalent protons of the three methoxy groups.[13] In deuterated chloroform (CDCl₃), this peak typically appears around 3.5 ppm.[14]

¹³C NMR Spectroscopy

The carbon-13 (¹³C NMR) spectrum of trimethyl borate displays a single resonance for the three equivalent methoxy carbons, typically appearing around 51 ppm in CDCl₃.[14]

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of trimethyl borate is characterized by strong absorption bands corresponding to the B-O and C-H stretching vibrations. Key peaks include:

-

C-H stretching: In the region of 3000-2800 cm⁻¹.[15]

-

B-O stretching: A strong, broad band typically observed around 1390 cm⁻¹.[15]

Safety and Handling

Trimethyl borate is a hazardous chemical that requires careful handling.

-

Flammability: It is a highly flammable liquid with a low flash point and should be kept away from ignition sources.[5]

-

Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[5]

-

Reactivity: It reacts with water and moisture, so it must be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon).[5]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling trimethyl borate. All work should be conducted in a well-ventilated fume hood.

Conclusion

Trimethyl borate is a compound of fundamental importance in both academic research and industrial applications. Its trigonal planar structure and the resulting Lewis acidity are the key determinants of its chemical reactivity. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of novel pharmaceuticals and advanced materials. Its role as a precursor to boronic acids ensures its continued relevance in the field of organic synthesis for the foreseeable future.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. Retrieved from [Link]

- BenchChem (2025). A Comparative Analysis of the Lewis Acidity of Trimethylborane and Other Trialkylboranes.

-

Ataman Kimya. (n.d.). TRIMETHYL BORATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethyl borate. Retrieved from [Link]

- Grokipedia. (n.d.).

- Kassel, V., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.

- Houston, T. A., et al. (2004).

- Sürdem, S. (2019). 1H spectrum of trimethyl borate a) and trimethoxy boroxine b).

- Sürdem, S. (2019). FT-IR spectrum of trimethyl borate and trimethoxy boroxine.

- Houston, T. A., et al. (2004).

- Chemical Methodologies. (2018).

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- MDPI. (2023).

- American Chemical Society Publications. (2021).

- Royal Society of Chemistry. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight.

- Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions.

- American Chemical Society Publications. (2018).

- Sciencemadness Wiki. (2021).

-

PubChem. (n.d.). Trimethyl borate. Retrieved from [Link]

- SpectraBase. (n.d.). Trimethylborate - Optional[1H NMR] - Chemical Shifts.

- Royal Society of Chemistry. (2016).

Sources

- 1. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 2. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. atamankimya.com [atamankimya.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

Trimethyl borate synthesis from boric acid and methanol

An In-Depth Technical Guide to the Synthesis of Trimethyl Borate from Boric Acid and Methanol

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Trimethyl Borate

Trimethyl borate, B(OCH₃)₃, is a deceptively simple molecule that serves as a cornerstone reagent in modern organic and materials science. While its most prominent role is as the primary precursor to sodium borohydride (NaBH₄) via the Brown-Schlesinger process, its utility extends far beyond this singular application.[1][2] As a weak Lewis acid and a versatile organoboron compound, it is a critical intermediate for creating boronic acids used in Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning technology fundamental to pharmaceutical and agrochemical development.[3][4] Furthermore, its applications as a flux antioxidant in soldering, a flame retardant in polymers, and a specialized solvent underscore its industrial significance.[5]

This guide provides a comprehensive, field-proven exploration of the synthesis of trimethyl borate from boric acid and methanol. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, offering insights into the causality behind each procedural choice. This document is designed for researchers, chemists, and process development professionals who require a robust and reliable methodology for producing and purifying this vital chemical intermediate.

Part 1: The Core Chemistry - An Equilibrium-Driven Esterification

The synthesis of trimethyl borate is a classic example of a Fischer esterification, where an acid (boric acid) reacts with an alcohol (methanol) to form an ester and water. The reaction is reversible and governed by Le Châtelier's principle.

B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O

The central challenge in this synthesis is managing the equilibrium. The production of water as a byproduct means the reaction can easily proceed in reverse (hydrolysis), decomposing the desired trimethyl borate back into its starting materials.[6] Therefore, the entire process is engineered to continuously remove one or more of the products to drive the equilibrium to the right, maximizing the yield of the borate ester.

The Role of the Catalyst

While the reaction can proceed without a catalyst, it is impractically slow. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is employed for two critical reasons:

-

Catalysis: The acid protonates the hydroxyl groups on the boric acid, making the boron atom more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Dehydration: Concentrated sulfuric acid is a powerful dehydrating agent. It sequesters the water produced during the reaction, physically removing it from the equilibrium and preventing the hydrolytic back-reaction.[7]

The Azeotrope Dilemma

A key feature of this reaction system is the formation of a low-boiling azeotrope between trimethyl borate and methanol.[8] This binary azeotrope, which boils at approximately 54-55°C, consists of about 75% trimethyl borate and 25% methanol by weight.[6][9]

The practical consequence is that a simple distillation of the reaction mixture does not yield pure trimethyl borate. Instead, the more volatile azeotrope distills first, providing a convenient method for removing the product from the reaction vessel and driving the reaction forward. However, this necessitates a subsequent purification step to break the azeotrope and isolate the pure compound.[8]

Part 2: Experimental Protocols and Workflow

This section details the complete workflow, from initial reaction setup to the purification of the final product. Safety is paramount; this procedure must be conducted in a well-ventilated fume hood, away from ignition sources, with appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves.[10][11]

Visualizing the Synthetic Workflow

The overall process can be visualized as a multi-stage workflow, starting with the core reaction and concluding with purification.

Sources

- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. atamankimya.com [atamankimya.com]

- 5. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 6. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 10. alkalimetals.com [alkalimetals.com]

- 11. tcichemicals.com [tcichemicals.com]

The Quintessential Guide to the Physicochemical Profile of Trimethyl Borate

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Trimethyl Borate

Trimethyl borate, with the chemical formula B(OCH₃)₃, is the simplest trialkyl borate.[1] It exists as a colorless, volatile liquid at room temperature and is characterized by a distinct, mildly alcoholic odor.[2][3] Its utility in organic synthesis is significant, primarily serving as a key intermediate in the preparation of boronic acids for Suzuki-Miyaura cross-coupling reactions and as a precursor to sodium borohydride.[1][4] A noteworthy characteristic of trimethyl borate is the vibrant green flame it produces upon combustion, a result of the electronic transitions within the boron atom.[1]

From a structural standpoint, trimethyl borate possesses a trigonal planar geometry around the central boron atom, a consequence of sp² hybridization. This electron-deficient boron center imparts weak Lewis acidic properties to the molecule.[4] A critical chemical property that dictates its handling and storage is its high sensitivity to moisture. Trimethyl borate readily hydrolyzes in the presence of water to yield boric acid and methanol, a reaction that can be rapid and exothermic.[2][3]

This guide will systematically dissect the key physical properties of trimethyl borate, providing both established values and the experimental methodologies for their determination.

Core Physical Properties: A Quantitative Overview

The physical characteristics of a compound are paramount for its application in research and development, dictating everything from reaction conditions to purification strategies. The fundamental physical properties of trimethyl borate are summarized below.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₃H₉BO₃ | [2] |

| Molar Mass | 103.91 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -29.3 °C to -34 °C | [1][2] |

| Boiling Point | 67-69 °C | [1][4] |

| Density | 0.932 g/mL at 20 °C | [4] |

| Refractive Index (n²⁰/D) | 1.358 | [2] |

| Vapor Pressure | 137 mmHg at 25 °C | [2] |

| Flash Point | -8 °C | [2] |

These properties are a direct reflection of the molecule's structure and the intermolecular forces at play. The relatively low boiling point and high vapor pressure are indicative of weak intermolecular forces, primarily van der Waals interactions. The absence of hydrogen bonding capabilities contributes to its volatility.

Molecular Structure and Intermolecular Interactions

To truly grasp the physical properties of trimethyl borate, an understanding of its molecular architecture is essential.

Density Determination

The density of a liquid can be accurately determined using a pycnometer or a digital density meter. The ASTM D1217 standard, which utilizes a Bingham pycnometer, is a highly precise method suitable for pure liquids like trimethyl borate. [5][6] Principle: Density is defined as mass per unit volume. This method involves accurately determining the mass of a known volume of the liquid at a specific temperature.

Protocol (using a Bingham Pycnometer):

-

Pycnometer Cleaning and Calibration: Thoroughly clean and dry the Bingham pycnometer. Calibrate the pycnometer by determining the mass of deionized water it holds at a known temperature (e.g., 20 °C). From the known density of water at this temperature, the exact volume of the pycnometer can be calculated.

-

Sample Introduction: Introduce a sample of anhydrous trimethyl borate into the pycnometer, taking care to avoid introducing air bubbles.

-

Temperature Equilibration: Place the filled pycnometer in a constant-temperature bath set to the desired temperature (e.g., 20 °C) and allow it to equilibrate for at least 30 minutes.

-

Volume Adjustment: Adjust the liquid level to the fiducial mark on the pycnometer.

-

Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it to the nearest 0.1 mg.

-

Calculation: The density of the trimethyl borate is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. An Abbe refractometer is the standard instrument for this measurement. [7][8][9][10][11] Principle: The refractive index of a medium is the ratio of the speed of light in a vacuum to the speed of light in that medium. The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample.

Protocol:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water (n²⁰/D = 1.3330).

-

Sample Application: Place a few drops of anhydrous trimethyl borate onto the surface of the measuring prism.

-

Prism Closure: Close the prisms and allow a few moments for the sample to spread into a thin film and for the temperature to equilibrate. Most modern refractometers have built-in temperature control.

-

Observation: Look through the eyepiece and adjust the coarse and fine controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

-

Cleaning: After the measurement, thoroughly clean the prism surfaces with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a molecule.

Infrared (IR) Spectroscopy

The FTIR spectrum of trimethyl borate is characterized by strong absorptions corresponding to the vibrations of its constituent bonds.

-

B-O Stretching: A very strong and characteristic asymmetric stretching vibration is observed in the region of 1340-1380 cm⁻¹. [12]* C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups appear in the 2850-2965 cm⁻¹ range. [12]* C-O Stretching: A strong C-O stretching band is typically found around 1190 cm⁻¹. [12]* B-O-C Bending: Bending vibrations of the B-O-C linkage are observed at lower frequencies, around 720 cm⁻¹. [12] The absence of a broad absorption in the 3200-3600 cm⁻¹ region is a key indicator of the absence of hydroxyl groups, confirming the anhydrous nature of a pure sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the nuclei within the molecule.

-

¹H NMR: The proton NMR spectrum of trimethyl borate is very simple, showing a single sharp singlet at approximately 3.52 ppm (in CDCl₃). [13]This is due to the chemical equivalence of the nine protons of the three methoxy groups.

-

¹³C NMR: The carbon-13 NMR spectrum also displays a single resonance at around 51.17 ppm (in CDCl₃), corresponding to the three equivalent methyl carbons. [13]* ¹¹B NMR: The boron-11 NMR spectrum exhibits a single peak at approximately 18.49 ppm [relative to BF₃·Et₂O], which is characteristic of a three-coordinate boron atom in a borate ester. [13]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of trimethyl borate results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 104. Common fragments include the loss of a methoxy group to give a peak at m/z 73 [B(OCH₃)₂]⁺, which is often the base peak. [2]Further fragmentation can lead to other smaller ions.

Solubility Profile and Reactivity

Trimethyl borate is miscible with a wide range of common organic solvents, including ethers, tetrahydrofuran, hexane, and methanol. [2]Its solubility is governed by the principle of "like dissolves like," where its nonpolar character facilitates miscibility with other nonpolar or weakly polar solvents.

As previously mentioned, the most significant aspect of its reactivity is its facile hydrolysis. [2][3]This reaction is catalyzed by both acid and base and underscores the necessity of handling and storing trimethyl borate under strictly anhydrous conditions.

Conclusion

This technical guide has provided a detailed and authoritative overview of the physical properties of trimethyl borate. By integrating quantitative data with the underlying principles of molecular structure and intermolecular forces, and by providing robust experimental protocols, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these fundamental properties is critical for the safe and effective use of trimethyl borate in its diverse applications, from organic synthesis to materials science.

References

-

ASTM International. (2023). Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure (ASTM D86-23ae2). ASTM International. [Link]

-

ASTM International. (2020). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-20). ASTM International. [Link]

-

ASTM International. (2003). Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-93(2003)e1). ASTM International. [Link]

-

Fluid Life. (2023, May 24). Fuel Distillation (ASTM D86). Fluid Life. [Link]

-

eralytics. (n.d.). ASTM D86. eralytics. [Link]

-

ASTM International. (2023, March 1). Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure (ASTM D86-23a). ASTM International. [Link]

-

ASTM International. (2016). Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer (ASTM D1217-12(2016)). ASTM International. [Link]

-

Patsnap. (2025, June 19). What is ASTM D86 and why is it important in petroleum refining? Patsnap. [Link]

-

Petrolube. (n.d.). ASTM D1217: Density by Bingham Capillary Pyconometer – please provide temperature. Petrolube.com. [Link]

-

iTeh Standards. (2020, April 30). ASTM D1217-20 - Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. iTeh Standards. [Link]

-

Girgin, I., & Obut, A. (2014). Application of FTIR Spectroscopy Coupled with Attenuated Total Reflectance for the Determination of Trimethyl Borate. World Academy of Science, Engineering and Technology, International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(10), 960-963. [Link]

-

Makishima, S., Yoneda, Y., & Tajima, T. (1957). The Viscosity and Thermal Stability of Vapor of Trimethyl Borate. The Journal of Physical Chemistry, 61(12), 1666-1667. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of trimethyl borate and trimethoxy boroxine. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Trimethyl borate. PubChem. Retrieved from [Link]

-

Das, P. M., & O'Connell, J. P. (1973). Surface Tensions of Trialkyl Borates. Journal of Chemical & Engineering Data, 18(1), 13-14. [Link]

-

National Institute of Standards and Technology. (n.d.). trimethyl borate. NIST/TRC Web Thermo Tables. [Link]

-

Northeastern University. (n.d.). Test No. 103: Boiling Point. Northeastern University. [Link]

-

SpectraBase. (n.d.). Trimethylborate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Wada, Y., & Kiser, R. W. (1964). A Mass Spectrometric Study of Trimethyl Borate. The Journal of Physical Chemistry, 68(8), 2290-2293. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. U.S. Environmental Protection Agency. [Link]

-

Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Truman ChemLab. [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. University of Arizona. [Link]

-

LCS Laboratory Inc. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. LCS Laboratory Inc. [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Scribd. [Link]

-

Wikipedia. (n.d.). Abbe refractometer. Wikipedia. [Link]

-

ASTM International. (n.d.). D 2887 - 01. ASTM International. [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer. Virtual Labs. [Link]

-

Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Japanese Pharmacopoeia. [Link]

-

Ananthakrishnan, R. (1936). The Raman spectra of some boron compounds. Proceedings of the Indian Academy of Sciences - Section A, 4, 74-82. [Link]

-

National Institute of Standards and Technology. (n.d.). Boric acid, trimethyl ester. NIST WebBook. [Link]

-

Stanford University. (n.d.). Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. [Link]

-

Ataman Kimya. (n.d.). TRIMETHYL BORATE. Ataman Kimya. [Link]

-

Wikipedia. (n.d.). Trimethyl borate. Wikipedia. [Link]

-

Weir, C. E., & Schroeder, R. A. (1964). Infrared spectra of the crystalline inorganic borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 68A(5), 465–487. [Link]

- Google Patents. (n.d.). CN103245586A - Method for measuring trace moisture content in borate compound.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

Yilmaz, E., Atmanli, A., & Yilmaz, N. (2021). Experimental investigation of trimethyl borate as a fuel additive for a SI engine. Fuel, 286, 119330. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

ResearchGate. (n.d.). 1 H spectrum of trimethyl borate a) and trimethoxy boroxine b). ResearchGate. [Link]

-

ResearchGate. (2025, August 9). (PDF) FTIR spectroscopy of borate crystals. ResearchGate. [Link]

Sources

- 1. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 2. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atamankimya.com [atamankimya.com]

- 5. store.astm.org [store.astm.org]

- 6. petrolube.com [petrolube.com]

- 7. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 9. scribd.com [scribd.com]

- 10. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 11. Virtual Labs [mp-amrt.vlabs.ac.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

The Enduring Utility of a Simple Ester: A Technical Guide to Trimethyl Borate

This guide provides an in-depth exploration of trimethyl borate, a seemingly simple yet remarkably versatile organoboron compound. From its mid-19th-century discovery to its contemporary applications in pharmaceuticals, materials science, and energy, we will dissect the history, synthesis, and multifaceted utility of this foundational chemical. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of trimethyl borate's properties and its pivotal role in modern chemistry.

A Historical Perspective: The Genesis of Borate Esters

The story of trimethyl borate is intrinsically linked to the broader discovery of borate esters. In 1846, French chemists Jacques-Joseph Ebelmen and M. Bouquet first reported the synthesis of these compounds, including the ethyl ester, through the reaction of boric acid with alcohols. This seminal work laid the groundwork for the exploration of a new class of organoboron compounds. While the exact date for the first synthesis of trimethyl borate is not precisely documented, it is understood to have been achieved shortly after Ebelmen and Bouquet's initial discovery, following the same fundamental esterification principles.

A significant early milestone that underscored the synthetic potential of borate esters came in 1860, when the English chemist Edward Frankland utilized triethyl borate in his pioneering synthesis of the first boronic acid. This demonstrated the ability of borate esters to serve as precursors to more complex organoboron molecules, a role that trimethyl borate continues to excel in today.

Synthesis and Production: From Laboratory Curiosity to Industrial Staple

The preparation of trimethyl borate can be broadly categorized into laboratory-scale synthesis and industrial production, each with its own set of methodologies and considerations.

Laboratory-Scale Synthesis

The most common laboratory preparation of trimethyl borate involves the direct esterification of boric acid or boric oxide with an excess of methanol, typically in the presence of a catalytic amount of a strong acid like sulfuric acid. The reaction is driven to completion by the removal of water, which is often achieved through azeotropic distillation.

Table 1: Physical Properties of Trimethyl Borate

| Property | Value |

| Molecular Formula | C₃H₉BO₃ |

| Molar Mass | 103.91 g/mol |

| Appearance | Colorless liquid |

| Density | 0.932 g/mL |

| Melting Point | -34 °C |

| Boiling Point | 68-69 °C |

| Flash Point | -8 °C |

| Solubility in Water | Decomposes |

Experimental Protocol: Laboratory Synthesis of Trimethyl Borate

Objective: To synthesize trimethyl borate from boric acid and methanol.

Materials:

-

Boric acid (H₃BO₃)

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous drying agent (e.g., calcium chloride, magnesium sulfate)

-

Apparatus for fractional distillation

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add boric acid and an excess of anhydrous methanol (a molar ratio of at least 1:4 of boric acid to methanol is recommended).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by observing the dissolution of boric acid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Set up the apparatus for fractional distillation. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile product.

-

Carefully distill the reaction mixture. Trimethyl borate forms an azeotrope with methanol, which will distill first at approximately 54-58 °C.

-

To break the azeotrope and obtain pure trimethyl borate, the distillate can be treated with a drying agent such as anhydrous calcium chloride, which selectively absorbs methanol.[1] The trimethyl borate can then be re-distilled, collecting the fraction boiling at 68-69 °C.

Causality Behind Experimental Choices:

-

The use of excess methanol shifts the equilibrium of the esterification reaction towards the product side, maximizing the yield of trimethyl borate.

-

Concentrated sulfuric acid acts as a catalyst by protonating the boric acid, making it more susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, further driving the reaction forward.

-

Fractional distillation is essential to separate the volatile trimethyl borate from the less volatile starting materials and byproducts. Breaking the azeotrope is a critical purification step for applications requiring pure trimethyl borate.

Industrial Production

On an industrial scale, trimethyl borate is typically produced through the continuous reaction of boric acid or boron oxide with methanol. The process is optimized for high throughput and efficiency, often employing reactive distillation to simultaneously carry out the reaction and separate the product.[2]

A significant challenge in the industrial production of trimethyl borate is the management of the methanol-trimethyl borate azeotrope. Various techniques are employed to overcome this, including:

-

Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of methanol and trimethyl borate, allowing for their separation.

-

Pressure-Swing Distillation: The distillation is carried out at different pressures, which can shift the azeotropic composition, enabling separation.

-

Use of Drying Agents: Similar to the laboratory method, solid drying agents can be used to selectively remove methanol.

Caption: Industrial production workflow for trimethyl borate.

Key Applications in Modern Chemistry

Trimethyl borate's utility stems from its unique chemical properties, particularly its Lewis acidity and its role as a precursor to other valuable boron compounds.

Precursor to Sodium Borohydride: The Brown-Schlesinger Process

One of the most significant industrial applications of trimethyl borate is as a key intermediate in the Brown-Schlesinger process for the production of sodium borohydride (NaBH₄), a widely used reducing agent in organic synthesis and a potential hydrogen storage material.[3][4]

The process involves the reaction of trimethyl borate with sodium hydride (NaH) in a high-boiling solvent at elevated temperatures.[4]

Reaction: 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃[4]

The reaction proceeds through the formation of intermediate sodium methoxyborohydrides. The use of trimethyl borate is advantageous due to its liquid state and its ability to readily react with sodium hydride.

Caption: Synthesis of boronic esters from trimethyl borate for Suzuki-Miyaura coupling.

The use of trimethyl borate in this context offers several advantages, including its ready availability, ease of handling as a liquid, and its high reactivity, which often leads to high yields of the desired boronic esters. [5]

Diverse Industrial Applications

Beyond its role in the synthesis of other compounds, trimethyl borate finds direct application in several industrial processes:

-

Brazing and Soldering Flux: Trimethyl borate is used as a flux in brazing and soldering. [6]Upon heating, it decomposes to form boric oxide, which dissolves metal oxides, cleaning the metal surfaces and promoting the flow of the molten solder or brazing alloy. [7]* Flame Retardant: Trimethyl borate is utilized as a flame retardant for textiles and polymers. [6]When exposed to heat, it forms a glassy boric oxide layer that acts as a thermal insulator and an oxygen barrier, thus inhibiting combustion. [8]* Solvent and Catalyst: It serves as a solvent for waxes, resins, and oils and can act as a Lewis acid catalyst in certain organic reactions.

Safety, Handling, and Toxicology

As with any chemical reagent, a thorough understanding of the safety and handling procedures for trimethyl borate is paramount.

Table 2: Toxicological Data for Trimethyl Borate

| Route of Exposure | Species | Value |

| Oral LD₅₀ | Rat | 6140 mg/kg [9] |

| Dermal LD₅₀ | Rabbit | 1980 µL/kg [9] |

Key Safety Considerations:

-

Flammability: Trimethyl borate is a highly flammable liquid with a low flash point. [9][10]It should be handled in a well-ventilated area, away from ignition sources. [10][11]All equipment used for handling must be properly grounded to prevent static discharge. [1][10]* Toxicity: It is harmful if it comes into contact with the skin and can cause eye irritation. [9][12]Inhalation of vapors can irritate the respiratory tract. [10]Ingestion can lead to gastrointestinal issues. [11]* Handling and Storage: Trimethyl borate should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. [10][11]It is sensitive to moisture and will hydrolyze to form boric acid and flammable methanol. [10]Therefore, it should be handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): When handling trimethyl borate, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. [1]In situations where vapor concentrations may be high, a respirator may be necessary. [1] In Case of a Spill:

In the event of a spill, all ignition sources should be eliminated. [10]The spill should be absorbed with a non-combustible material such as sand or earth and placed in a sealed container for disposal. [10]The area should then be well-ventilated. [10]

Conclusion

From its humble beginnings as a 19th-century laboratory curiosity, trimethyl borate has evolved into a cornerstone of modern chemical synthesis and industrial processes. Its straightforward preparation, coupled with its unique reactivity, has cemented its importance as a precursor to essential reagents like sodium borohydride and a vast array of boronic esters for cross-coupling reactions. As the demand for sophisticated pharmaceuticals and advanced materials continues to grow, the enduring utility of this simple yet powerful borate ester is assured, making a thorough understanding of its properties and applications essential for today's research and development professionals.

References

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trimethyl Borate.

- Liu, C.-H., Chen, B.-H., Lee, D.-J., Ku, J.-R., & Tsau, F. (2010). Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production. Industrial & Engineering Chemistry Research, 49(20), 9864–9869.

- TCI Chemicals. (2025, June 11).

- ChemicalBook. (n.d.). Trimethyl borate(121-43-7) MSDS Melting Point Boiling Density Storage Transport.

- Scribd. (n.d.).

- Alkali Metals Limited. (n.d.).

- Fisher Scientific. (2009, August 20).

- Sdfine. (n.d.).

- Ascensus Specialties. (n.d.). Trimethyl borate (TMB)

- Millennium Cell. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride.

- ChemicalBook. (n.d.). Trimethyl borate - Safety Data Sheet.

- Kassel, V., Hanneman, C., & Delaney, C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 143(34), 13845–13853.

- CAMEO Chemicals - NOAA. (n.d.).

- Salmi, T., & Russo, V. (2019). Reaction engineering approach to the synthesis of sodium borohydride. Chemical Engineering Science, 199, 79–87.

- Santa Cruz Biotechnology. (2025, February 4).

- DeepResource. (2019, February 12). Production of NaBH4.

- ECHEMI. (n.d.).

- Muby Chemicals. (n.d.). Trimethyl Borate or Boric Acid Trimethyl Ester Manufacturers, SDS.

- Hobby Chemistry. (2016, August 29). Trimethyl Borate.

- Thermo Fisher Scientific. (2009, August 20).

- TCI Chemicals. (2025, February 3).

- Kassel, V., Hanneman, C., & Delaney, C. (2021). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Kassel, V., Hanneman, C., & Delaney, C. (2021).

- Wikipedia. (n.d.). Sodium borohydride.

- Salmi, T., & Russo, V. (2019). Reaction engineering approach to the synthesis of sodium borohydride. Åbo Akademi University Research Portal.

- Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions.

- ResearchGate. (2025, August 5). Trimethyl Borate Regenerated from Spent Sodium Borohydride after Hydrogen Production.

-

ResearchGate. (n.d.). The proposed total life cycle of borohydrides for hydrogen generation[13].

- Pure and Applied Chemistry. (n.d.). sodium borohydride and amine-boranes, commercially important reducing agents.

- A Class of Borate Ester: Trimethyl Bor

- Denmark, S. E., Thomas, A. A., Zahrt, A. F., & Delaney, C. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416.

- Wikipedia. (n.d.). Suzuki reaction.

- Industrial & Engineering Chemistry Research - ACS Publications. (2025, January 16).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- U.S. Borax. (n.d.).

- borax.com. (n.d.).

- NIH. (n.d.).

- U.S. Borax. (n.d.).

- ResearchGate. (2016, July 1). Flame Retardant Polymer Nanocomposites.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Trimethyl borate - Safety Data Sheet [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. deepresource.wordpress.com [deepresource.wordpress.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 7. borax.com [borax.com]

- 8. Borates in polymers and coatings: Improving fire retardancy | U.S. Borax [borax.com]

- 9. alkalimetals.com [alkalimetals.com]

- 10. nj.gov [nj.gov]

- 11. Trimethyl borate(121-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

Trimethyl borate molecular geometry and bonding

An In-Depth Technical Guide to the Molecular Geometry and Bonding of Trimethyl Borate

Foreword

As a cornerstone reagent in modern synthetic chemistry and materials science, trimethyl borate, B(OCH₃)₃, presents a fascinating case study in the relationship between molecular structure and chemical function. Its deceptively simple formula belies a rich chemistry dictated by the unique electronic properties of its central boron atom. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of its geometry, bonding, and resultant reactivity. We will explore not just the "what" but the fundamental "why" behind its utility, from its role in the Nobel-winning Suzuki coupling to its application as a precursor for advanced materials.

Molecular Architecture: A Study in Planarity and Electron Deficiency

The chemical behavior of trimethyl borate is a direct consequence of its three-dimensional structure and the distribution of electrons within it. A thorough understanding of its molecular geometry is paramount to predicting its reactivity and leveraging it effectively in experimental design.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a robust framework for predicting the geometry of trimethyl borate.[1] The central boron atom possesses three valence electrons, each of which forms a single covalent bond with an oxygen atom from one of the three methoxide groups.

-

Central Atom: Boron (B)

-

Bonded Atoms: 3 Oxygen (O) atoms

-

Lone Pairs on Boron: 0

With three regions of electron density and no lone pairs, the electron pairs arrange themselves to be as far apart as possible, resulting in a trigonal planar geometry around the central boron atom.[1][2] This arrangement minimizes electrostatic repulsion, leading to idealized O-B-O bond angles of 120°. The overall molecule, therefore, possesses a flat, symmetrical core.

Caption: Trigonal planar geometry of trimethyl borate.

Key Structural Parameters

Experimental and computational studies have refined our understanding of TMB's precise bond lengths and angles. These quantitative data are crucial for computational modeling and mechanistic analysis.

| Parameter | Typical Value | Significance |

| B-O Bond Length | ~1.37 Å | Shorter than a typical B-O single bond, suggesting partial double bond character. |

| O-C Bond Length | ~1.43 Å | Consistent with a typical O-C single bond in an ether or ester. |

| O-B-O Bond Angle | ~120° | Confirms the trigonal planar geometry predicted by VSEPR theory. |

| B-O-C Bond Angle | ~114° | The bent geometry at the oxygen atom is due to the presence of two lone pairs. |

The Nature of Bonding in Trimethyl Borate

The bonding within trimethyl borate is more nuanced than a simple Lewis structure might suggest. The electron-deficient nature of boron and the presence of lone pairs on the adjacent oxygen atoms lead to interesting electronic interactions that define its character as a weak Lewis acid.

Hybridization and Sigma Bonding

To accommodate three sigma bonds in a trigonal planar arrangement, the central boron atom undergoes sp² hybridization . Its 2s orbital mixes with two of its 2p orbitals to form three equivalent sp² hybrid orbitals. These orbitals overlap with orbitals from the oxygen atoms to form the B-O sigma bond framework. The remaining 2p orbital on the boron atom is unoccupied and lies perpendicular to the molecular plane.

Lewis Acidity and π-Interactions

A neutral boron atom in TMB is surrounded by only six valence electrons, a clear exception to the octet rule.[2] This electron deficiency makes the boron center electrophilic and capable of accepting a pair of electrons, the defining characteristic of a Lewis acid .[3][4]

The empty p-orbital on the boron atom can interact with the filled p-orbitals of the neighboring oxygen atoms, which contain lone pairs. This overlap allows for delocalization of electron density from the oxygen atoms to the boron, a form of pπ-pπ bonding. This interaction imparts partial double bond character to the B-O bonds, which explains why they are shorter and stronger than expected for a pure single bond.[5][6][7][8]

Caption: Lewis acidity of trimethyl borate.

This inherent Lewis acidity is the cornerstone of TMB's reactivity. While it is considered a weak Lewis acid, this property is sufficient to facilitate numerous important chemical transformations.[3][4]

Synthesis and Core Reactivity

The synthesis of trimethyl borate is straightforward, yet its handling requires careful consideration of its primary mode of decomposition: hydrolysis.

Synthesis: Esterification of Boric Acid

The most common method for producing trimethyl borate is the acid-catalyzed esterification of boric acid with methanol.[3][4][9][10][11]

Reaction: B(OH)₃ + 3 CH₃OH ⇌ B(OCH₃)₃ + 3 H₂O

To drive the equilibrium toward the product, the water generated during the reaction must be removed. This is typically achieved either by using a strong dehydrating agent, such as concentrated sulfuric acid, or by azeotropic distillation.[4] Trimethyl borate forms a low-boiling azeotrope with methanol (boiling point ~55 °C), which allows for its convenient removal from the reaction mixture by distillation.[10]

Caption: Synthesis workflow for trimethyl borate.

Key Reactions

Trimethyl borate reacts readily with water, including atmospheric moisture, to hydrolyze back to boric acid and methanol.[10][12] This reaction is rapid and is a critical consideration for storage and handling, which must be done under anhydrous conditions.[13][14]

Reaction: B(OCH₃)₃ + 3 H₂O → B(OH)₃ + 3 CH₃OH

A paramount application of trimethyl borate in drug development and organic synthesis is its role as a precursor to boronic acids.[3][9][11] It reacts with organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), to form boronic esters. Subsequent hydrolysis of these esters yields the desired boronic acid, a key component in Suzuki cross-coupling reactions.

Reaction Sequence:

-

R-MgX + B(OCH₃)₃ → R-B(OCH₃)₂ + Mg(OCH₃)X

-

R-B(OCH₃)₂ + 2 H₂O → R-B(OH)₂ + 2 CH₃OH

This two-step, one-pot procedure provides a versatile and scalable route to a vast library of boronic acids.

Industrially, trimethyl borate is a key intermediate in the Brown-Schlesinger process for manufacturing sodium borohydride (NaBH₄), a widely used reducing agent.[3][4]

Reaction: 4 NaH + B(OCH₃)₃ → NaBH₄ + 3 NaOCH₃

Experimental Protocol: Synthesis of Phenylboronic Acid

This protocol provides a representative methodology for the synthesis of a boronic acid, a cornerstone procedure for laboratories involved in medicinal chemistry and organic synthesis.

Objective: To synthesize phenylboronic acid from bromobenzene via a Grignard reaction with trimethyl borate.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Bromobenzene

-

Trimethyl borate

-

Sulfuric acid (1 M)

-

Diethyl ether

-

Hexanes

-

Anhydrous sodium sulfate

Methodology:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings and a single crystal of iodine to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Add a portion of anhydrous THF.

-

Slowly add a solution of bromobenzene in anhydrous THF via the addition funnel. An exothermic reaction should initiate. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Trimethyl Borate:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the internal temperature below -60 °C.

-

Once the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 1 M sulfuric acid until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as a water/ethanol mixture or by trituration with hexanes, to yield pure phenylboronic acid.

-

Applications Driven by Structure

The unique geometry and electronic structure of trimethyl borate directly enable its diverse applications.

-

Organic Synthesis: Its Lewis acidity and role as a boronic acid precursor make it indispensable for constructing complex carbon-carbon bonds, particularly in the pharmaceutical industry.[3][4][11]

-

Flame Retardants: When burned, trimethyl borate produces a characteristic green flame and decomposes to form a glassy layer of boron trioxide (B₂O₃).[9][10] This coating can insulate materials, preventing combustion and conferring flame-retardant properties to textiles and polymers.[15]

-

Materials Science: It serves as a boron source in the sol-gel synthesis of borosilicate glasses, which are valued for their thermal and chemical resistance.[16][17][18][19]

-

Welding and Brazing: It can be used as a gaseous antioxidant flux, preventing the oxidation of metal surfaces during high-temperature joining processes.[3][4]

Conclusion

Trimethyl borate is a quintessential example of how fundamental molecular properties—trigonal planar geometry, sp² hybridization, and Lewis acidity—translate into broad chemical utility. Its electron-deficient boron center, stabilized by partial pπ-pπ interactions with adjacent methoxy groups, is the locus of its reactivity, enabling its critical role as a precursor to boronic acids and sodium borohydride. For the research scientist, a firm grasp of this structure-function relationship is not merely academic; it is the key to unlocking the full potential of this versatile and powerful chemical reagent.

References

-

TRIMETHYL BORATE | - atamankimya.com. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trimethyl borate - Sciencemadness Wiki. (2021, September 9). Retrieved January 17, 2026, from [Link]

-

Synthesis of trimethyl borate by ester interchange - Digital Commons @ NJIT. (1963). Retrieved January 17, 2026, from [Link]

-

Trimethyl borate - Grokipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trimethyl borate - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET - TRIMETHYL BORATE. (n.d.). Alkali Metals Ltd. Retrieved January 17, 2026, from [Link]

-

A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

A computational characterization of boron-oxygen multiple bonding in HN=CH-CH=CH-NH-BO | Request PDF - ResearchGate. (2008). Retrieved January 17, 2026, from [Link]

-

A Computational Characterization of Boron−Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO - Eckerd College. (n.d.). Retrieved January 17, 2026, from [Link]

-

A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH-CH=CH-NH-BO. - AMiner. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trimethyl borate (TMB) for Industrial Applications - Ascensus Specialties. (n.d.). Retrieved January 17, 2026, from [Link]

-

23.4: Boron and Its Amazing Structures - Chemistry LibreTexts. (2020, August 14). Retrieved January 17, 2026, from [Link]

-

Formation, Structure and Properties of Boron Nitride Fibers from Polymer Precursors - DTIC. (1992, February 25). Retrieved January 17, 2026, from [Link]

-

Mechanistic study of borosilicate glass growth by low-pressure chemical vapor deposition from tetraethylorthosilicate and trimethylborate | Request PDF - ResearchGate. (1998). Retrieved January 17, 2026, from [Link]

-

Molecular Geometry of Borate - Exception to the Octet Rule - YouTube. (2018, June 5). Retrieved January 17, 2026, from [Link]

-

Production Process Of Borosilicate Glass - News - EO Glassware. (2023, June 24). Retrieved January 17, 2026, from [Link]

-

How to produce borosilicate glass. (2024, July 1). Retrieved January 17, 2026, from [Link]

-

9.2: VSEPR - Molecular Geometry - Chemistry LibreTexts. (2022, July 4). Retrieved January 17, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 5. A Computational Characterization of Boron-Oxygen Multiple Bonding in HN=CH−CH=CH−NH−BO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Portal [ecscholar.eckerd.edu]

- 8. aminer.org [aminer.org]

- 9. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 10. Trimethyl borate - Sciencemadness Wiki [sciencemadness.org]

- 11. grokipedia.com [grokipedia.com]

- 12. echemi.com [echemi.com]

- 13. alkalimetals.com [alkalimetals.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. assets.ascensusspecialties.com [assets.ascensusspecialties.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Production Process Of Borosilicate Glass - News - EO Glassware [eoglassware.com]

- 19. munanglass.com [munanglass.com]

Spectroscopic data of Trimethyl borate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Trimethyl Borate

Introduction

Trimethyl borate, with the chemical formula B(OCH₃)₃, is an organoboron compound of significant interest in organic synthesis and materials science. It serves as a crucial intermediate in the preparation of sodium borohydride, a versatile reducing agent, and as a precursor to boronic acids, which are fundamental building blocks in Suzuki coupling reactions. Given its utility, rigorous characterization is paramount to ensure purity and confirm identity. This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize trimethyl borate: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this paper synthesizes foundational principles with practical, field-proven insights to offer a self-validating framework for the analysis of this compound.

Molecular Structure and Symmetry

Understanding the molecular structure of trimethyl borate is fundamental to interpreting its spectroscopic data. The molecule consists of a central boron atom bonded to three methoxy (-OCH₃) groups. The molecule possesses a trigonal planar geometry around the boron atom, leading to a high degree of symmetry. This symmetry is the primary determinant of the simplicity observed in its NMR spectra.

Caption: Molecular structure of Trimethyl Borate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of trimethyl borate. The molecule's symmetry results in chemically equivalent protons, carbons, and a single boron environment, leading to simple yet highly informative spectra.

¹H NMR Spectroscopy

Interpretation: The ¹H NMR spectrum of trimethyl borate is characterized by a single sharp peak.[1] Due to the molecule's C₃ symmetry axis and free rotation around the B-O bonds, all nine protons of the three methoxy groups are chemically and magnetically equivalent. Consequently, they resonate at the same frequency, producing a singlet. The absence of adjacent, non-equivalent protons means no spin-spin coupling is observed. The chemical shift is typically observed around 3.42-3.52 ppm.[1][2]

Experimental Protocol:

-

Prepare a sample by dissolving approximately 10-20 mg of trimethyl borate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use standard acquisition parameters, including a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Interpretation: Similar to the proton spectrum, the ¹³C NMR spectrum of trimethyl borate displays a single resonance. The three methyl carbons are chemically equivalent and therefore appear as one signal.[2] This peak is typically found in the range of 50-55 ppm, consistent with a carbon atom single-bonded to an electronegative oxygen atom. A representative chemical shift is 51.17 ppm when measured in CDCl₃.[2]

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire the spectrum on a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz proton instrument).

-

Employ proton decoupling (e.g., broadband decoupling) to collapse any C-H coupling and produce a sharp singlet.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 256 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

¹¹B NMR Spectroscopy

Interpretation: ¹¹B NMR is a specialized but essential technique for characterizing organoboron compounds. Boron has two NMR-active isotopes, ¹¹B (I=3/2, ~80% natural abundance) and ¹⁰B (I=3, ~20% abundance), with ¹¹B being the nucleus of choice due to its higher abundance and sensitivity. For trimethyl borate, the ¹¹B NMR spectrum shows a single, relatively sharp resonance at approximately +18.5 ppm.[2] The chemical shift is indicative of a tricoordinate boron atom bonded to three oxygen atoms. The pi-donating character of the oxygen atoms shields the boron nucleus, shifting the resonance to a higher field (lower ppm value) compared to corresponding alkylboranes.[3]

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Tune the NMR spectrometer to the ¹¹B frequency (e.g., 160.5 MHz for a 400 MHz instrument).

-

Acquire the spectrum using a simple pulse-acquire sequence. Due to the quadrupolar nature of the ¹¹B nucleus, relaxation is fast, allowing for rapid acquisition with short delays.

-

Use a boron-containing standard, such as BF₃·OEt₂, for external referencing.

Summary of NMR Data

| Nucleus | Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| ¹H | 3.42 - 3.52 ppm | Singlet | CDCl₃ | [1][2] |

| ¹³C | ~51.17 ppm | Singlet | CDCl₃ | [2][4] |

| ¹¹B | ~18.49 ppm | Singlet | CDCl₃ | [2] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. For trimethyl borate, the spectrum is dominated by strong absorptions corresponding to B-O and C-H bond vibrations.

Interpretation: The key diagnostic peaks in the IR spectrum of trimethyl borate are the very strong and broad B-O stretching band and the C-H stretching bands of the methyl groups. The B-O asymmetric stretch is particularly prominent and is a hallmark of borate esters.

Experimental Protocol:

-

Ensure the ATR crystal or salt plates (NaCl or KBr) are clean and a background spectrum has been collected.

-

For liquid samples, apply a thin film directly onto the ATR crystal or between two salt plates.

-

Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Process the data to display transmittance or absorbance as a function of wavenumber (cm⁻¹).

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Reference |

| 3000 - 2800 | C-H (aliphatic) stretch | Medium-Strong | [5] |

| ~1390 | B-O asymmetric stretch | Very Strong, Broad | [5] |

| ~1320 | B-O symmetric stretch | Strong | [5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure.

Interpretation: Under electron ionization (EI) conditions, trimethyl borate (molar mass: 103.91 g/mol ) undergoes fragmentation.[6][7] The molecular ion peak (M⁺) at m/z 104 is often weak or absent. The most common fragmentation pathway involves the loss of a methoxy radical (•OCH₃), leading to a stable [B(OCH₃)₂]⁺ cation. This fragment typically appears as the base peak in the spectrum at m/z 73.[8] Further fragmentation can occur, but the m/z 73 peak is highly diagnostic.

Caption: Primary fragmentation pathway of Trimethyl Borate in EI-MS.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a GC inlet for volatile liquids like trimethyl borate.

-

Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

Record the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

Major Mass Fragments (EI-MS)

| m/z | Proposed Fragment | Relative Abundance | Reference |

| 104 | [B(OCH₃)₃]⁺ (Molecular Ion) | Low | [7] |

| 73 | [B(OCH₃)₂]⁺ | Base Peak (100%) | [8] |

| 43 | [B(OH)(CH₃)]⁺ or [C₃H₇]⁺ | Moderate | [8] |

Conclusion

The comprehensive spectroscopic analysis of trimethyl borate using NMR, IR, and MS provides an unambiguous and self-validating confirmation of its structure and purity. The simplicity of the NMR spectra, a direct consequence of the molecule's high symmetry, offers a rapid and definitive identification. The strong, characteristic B-O stretching vibration in the IR spectrum serves as an excellent functional group fingerprint. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of a methoxy radical. Together, these techniques form the cornerstone of quality control and structural verification for this vital chemical reagent.

References

-

FT-IR spectrum of trimethyl borate and trimethoxy boroxine. ResearchGate. Available from: [Link]

-

Trimethylene borate. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Boric acid, trimethyl ester. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

1 H spectrum of trimethyl borate a) and trimethoxy boroxine b). ResearchGate. Available from: [Link]

-

Boric acid, trimethyl ester. NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Trimethylborate - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Trimethyl borate. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

11B NMR Chemical Shifts. San Diego State University. Available from: [Link]

-

TRIMETHYL BORATE. Ataman Kimya. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. Trimethyl borate(121-43-7) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Boric acid, trimethyl ester [webbook.nist.gov]

- 7. Boric acid, trimethyl ester [webbook.nist.gov]

- 8. Trimethyl borate | B(OCH3)3 | CID 8470 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trimethyl Borate Hydrolysis: Mechanism and Kinetics

An In-depth Technical Guide

Abstract

Trimethyl borate, B(OCH₃)₃, is a pivotal organoboron compound with extensive applications ranging from organic synthesis to materials science.[1][2] Its utility is often dictated by its interaction with water, a process known as hydrolysis, which is characterized by its remarkable speed.[3] This technical guide provides a comprehensive examination of the hydrolysis of trimethyl borate, detailing the underlying molecular mechanism, the kinetics of the reaction, and the factors that influence its rate. We will explore the reaction from a fundamental perspective, elucidating the step-wise molecular transformations, including the role of catalytic species. Furthermore, this guide presents a validated experimental workflow for quantifying the kinetics of this rapid reaction, offering researchers and development professionals a robust framework for studying and controlling this critical chemical transformation.

The Hydrolysis Reaction: A Mechanistic Overview

The hydrolysis of trimethyl borate is a deceptively simple reaction on the surface, yet its mechanism reveals key principles of boron chemistry. The process is fundamentally a nucleophilic substitution reaction at the electron-deficient boron center.

Overall Reaction Stoichiometry